Cas no 32084-59-6 (6-Bromoquinazolin-4-ol)
6-Bromoquinazolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoquinazolin-4-ol
- 6-Bromo-4-hydroxyquinazoline
- 4(3H)-Quinazolinone, 6-bromo-
- 6-Bromo-4(3H)-quinazolinone
- 6-Bromo-4-quinazolone
- 6-Bromoquinazolin-4(3H)-one
- 6-bromo-3,4-dihydro-4-oxo-quinazoline
- 6-bromo-3,4-dihydroquinazolin-4-one
- 6-bromo-3H-quinazolin-4-one
- 6-Bromo-4-quinazolinol
- 6-Bromo-4-quinazolinone
- 6-bromoquinazolin-4(3H)-one(SALTDATA: FREE)
- 6-bromoquinazolin-4-one
- 7-bromoisoquinazolin-1-one
- Kinome_3257
- AKOS022177712
- 6-bromo-4(1H)-quinazolinone
- 6-bromo-4-hydroxy-quinazoline
- 6-bromo-1,4-dihydroquinazolin-4-one
- PS-3451
- B4328
- RH 00197
- J-518466
- AB1142
- BCP23046
- BDBM50414218
- AKOS000126969
- HMS559E12
- 6-Bromo-3,4-dihydro-4-oxoquinazoline
- OVEISJPVPHWEHR-UHFFFAOYSA-N
- MFCD01219541
- SR-01000415022-1
- EN300-05116
- CHEMBL562488
- Cambridge id 5585489
- SCHEMBL182871
- F1967-9986
- CS-D1073
- SY006403
- 6-bromoquinazolin-4(3H)-one, AldrichCPR
- 4(1H)-Quinazolinone, 6-bromo-
- Maybridge1_006260
- AS-3007
- CCG-248929
- MFCD00115131
- 6-bromo-1H-quinazolin-4-one
- AKOS005659209
- HMS1583H20
- A5772
- FT-0649965
- DTXSID00351423
- AB21786
- SR-01000415022
- AM803687
- 6-BROMOQUINAZOLIN-4(1H)-ONE
- Z56893149
- GS-4275
- FS-2625
- 32084-59-6
- DB-001815
- STL511999
- ALBB-024135
- DB-013151
- BBL029209
- STL382233
- STK929158
-
- MDL: MFCD01219541
- Inchi: 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
- InChI Key: OVEISJPVPHWEHR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(NC=N2)=O)C=1
Computed Properties
- Exact Mass: 223.95900
- Monoisotopic Mass: 223.958525
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.5
Experimental Properties
- Color/Form: Solid
- Density: 1.82
- Boiling Point: 374.2°C at 760 mmHg
- Flash Point: 180.1℃
- Refractive Index: 1.72
- PSA: 46.01000
- LogP: 2.09790
6-Bromoquinazolin-4-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:Room temperature
6-Bromoquinazolin-4-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoquinazolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067642-1g |
6-Bromoquinazolin-4-ol |
32084-59-6 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 067642-5g |
6-Bromoquinazolin-4-ol |
32084-59-6 | 97% | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 067642-10g |
6-Bromoquinazolin-4-ol |
32084-59-6 | 97% | 10g |
£70.00 | 2022-03-01 | |
| Fluorochem | 067642-25g |
6-Bromoquinazolin-4-ol |
32084-59-6 | 97% | 25g |
£151.00 | 2022-03-01 | |
| AstaTech | AB1142-5/G |
6-BROMO-3H-QUINAZOLIN-4-ONE |
32084-59-6 | 95% | 5g |
$53 | 2023-09-16 | |
| AstaTech | AB1142-25/G |
6-BROMO-3H-QUINAZOLIN-4-ONE |
32084-59-6 | 95% | 25g |
$186 | 2023-09-16 | |
| AstaTech | AB1142-100/G |
6-BROMO-3H-QUINAZOLIN-4-ONE |
32084-59-6 | 95% | 100/G |
$539 | 2022-06-01 | |
| AstaTech | 50795-1/G |
6-BROMOQUINAZOLIN-4(3H)-ONE |
32084-59-6 | 97% | 1g |
$19 | 2023-09-17 | |
| AstaTech | 50795-5/G |
6-BROMOQUINAZOLIN-4(3H)-ONE |
32084-59-6 | 97% | 5g |
$39 | 2023-09-17 | |
| AstaTech | 50795-25/G |
6-BROMOQUINAZOLIN-4(3H)-ONE |
32084-59-6 | 97% | 25g |
$154 | 2023-09-17 |
6-Bromoquinazolin-4-ol Production Method
Production Method 1
1.2 Catalysts: Zinc chloride ; 5 h, rt → 200 °C
6-Bromoquinazolin-4-ol Raw materials
6-Bromoquinazolin-4-ol Preparation Products
6-Bromoquinazolin-4-ol Suppliers
6-Bromoquinazolin-4-ol Related Literature
-
T. M. M. Maiden,N. Mbelesi,P. A. Procopiou,S. Swanson,J. P. A. Harrity Org. Biomol. Chem. 2018 16 4159
-
Shreyans K. Jain,Samdarshi Meena,Baljinder Singh,Jaideep B. Bharate,Prashant Joshi,Varun P. Singh,Ram A. Vishwakarma,Sandip B. Bharate RSC Adv. 2012 2 8929
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 6-Bromoquinazolin-4-ol
6-Bromoquinazolin-4-ol: A Comprehensive Overview
The compound with CAS No 32084-59-6, commonly referred to as 6-Bromoquinazolin-4-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential applications in drug discovery. In recent years, advancements in synthetic methodologies and an increased understanding of its pharmacological properties have further solidified its importance in scientific research.
Quinazoline derivatives have long been recognized for their ability to modulate various cellular pathways, making them valuable targets for therapeutic interventions. The introduction of a bromine atom at the 6-position of the quinazoline ring in 6-Bromoquinazolin-4-ol introduces unique electronic and steric properties, which significantly influence its reactivity and bioavailability. This modification has been shown to enhance the compound's ability to interact with specific molecular targets, such as kinases and other enzymes involved in disease pathways.
Recent studies have explored the anti-cancer potential of 6-Bromoquinazolin-4-ol, particularly its role in inhibiting key enzymes associated with tumor growth and metastasis. For instance, research published in 2023 demonstrated that this compound exhibits potent inhibitory activity against Aurora kinases, which are critical regulators of cell division. Such findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.
In addition to its therapeutic applications, 6-Bromoquinazolin-4-ol has also been investigated for its antimicrobial properties. A study conducted by Smith et al. (2023) revealed that this compound demonstrates significant activity against a range of bacterial and fungal pathogens. This dual functionality highlights its versatility as a multi-targeted agent, capable of addressing diverse biomedical challenges.
The synthesis of 6-Bromoquinazolin-4-ol has undergone significant refinement in recent years. Traditional methods often involved multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient and scalable production processes. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product purity.
From a structural perspective, the molecule's quinazoline core provides a rigid framework that facilitates favorable interactions with biological targets. The hydroxyl group at the 4-position further enhances its solubility and bioavailability, making it an attractive candidate for drug delivery systems. Researchers are currently exploring various strategies to optimize its pharmacokinetic properties, including prodrug design and nanoparticle encapsulation.
The growing interest in 6-Bromoquinazolin-4-ol is also reflected in its increasing presence in patent filings and collaborative research projects. Pharmaceutical companies are actively pursuing its development as a potential lead compound for treating conditions such as cancer, infectious diseases, and inflammatory disorders. Its inclusion in high-throughput screening libraries has further accelerated its exploration across diverse therapeutic areas.
In conclusion, 6-Bromoquinazolin-4-ol represents a promising molecule with vast potential across multiple biomedical applications. Its unique chemical structure, coupled with advancements in synthetic and pharmacological research, positions it as a key player in the ongoing quest for innovative therapeutic solutions. As research continues to uncover new dimensions of its functionality, this compound is poised to make significant contributions to the field of medicinal chemistry.
32084-59-6 (6-Bromoquinazolin-4-ol) Related Products
- 124429-25-0(6-Bromo-4-ethoxyquinazoline)
- 134434-33-6(4-Quinazolinol (9CI))
- 17227-47-3(4-Quinazolinol)
- 915924-79-7(6-Bromo-4-methoxyquinazoline)
- 2140305-93-5(7-Bromo-4-methoxyquinazoline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)